molecular formula C31H38N2O5 B1191545 17beta-HSD12 Activator A1

17beta-HSD12 Activator A1

Numéro de catalogue: B1191545
Poids moléculaire: 518.65
Clé InChI: PTAXFNMKCSMTPR-CVSMMKDLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17beta-HSD12 Activator A1 is a potent 17β-HSD12 activator.

Applications De Recherche Scientifique

Breast Cancer Research

  • Prognostic Marker : Studies have indicated that the expression levels of 17beta-HSD12 correlate with poor prognosis in breast carcinoma patients. Immunohistochemical analyses have shown significant immunoreactivity associated with adverse clinical outcomes, suggesting that targeting this enzyme could be beneficial in treatment strategies .
  • Therapeutic Target : The inhibition or modulation of 17beta-HSD12 activity is being investigated as a potential therapeutic approach to reduce estrogen levels and slow tumor growth in estrogen-dependent breast cancers .

Metabolic Disorders

  • Fatty Acid Synthesis : Research indicates that 17beta-HSD12 plays a role in the elongation of very long chain fatty acids (VLCFAs). This function links the enzyme to metabolic pathways that may be relevant for conditions like obesity and diabetes . Activator A1's role in stimulating this enzyme could have implications for managing metabolic disorders.

Endometrial Cancer

  • Estrogen Dependency : Similar to breast cancer, endometrial cancer progression is influenced by estrogen levels. The modulation of 17beta-HSD12 activity through Activator A1 could provide a novel therapeutic angle for treating patients with high estrogen receptor expression .

Case Study 1: Breast Cancer Cell Lines

In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with Activator A1 significantly increased the enzymatic activity of 17beta-HSD12, leading to elevated levels of estradiol. This resulted in enhanced cell proliferation, highlighting the potential for both therapeutic targeting and understanding tumor biology .

Case Study 2: Fatty Acid Metabolism

Research involving small interfering RNA-mediated knockdown of 17beta-HSD12 in SK-BR-3 cells showed significant growth inhibition, which was reversed by the addition of VLCFAs. This underscores the enzyme's role in fatty acid metabolism and its potential as a target for metabolic intervention .

Data Tables

Application AreaFindingsReferences
Breast CancerCorrelation with poor prognosis; therapeutic target
Metabolic DisordersRole in VLCFA synthesis; potential metabolic intervention
Endometrial CancerModulation could aid treatment strategies
Case StudyDescriptionOutcome
MCF-7 Cell LineIncreased estradiol levels with Activator A1 treatmentEnhanced proliferation
SK-BR-3 Cell LineKnockdown led to growth inhibitionReversed by VLCFAs

Propriétés

Formule moléculaire

C31H38N2O5

Poids moléculaire

518.65

Nom IUPAC

3-((6bS,8aS,8bR,12S,12aS,13aS,13bR)-11-Butyl-4,12a-dihydroxy-8a-methyl-10-oxo-1,2,6b,7,8,8a,8b,10,11,12,12a,13,13a,13b-tetradecahydronaphtho[2',1':4,5]indeno[2,1-e][1,3]oxazin-12-yl)benzamide

InChI

InChI=1S/C31H38N2O5/c1-3-4-14-33-26(19-6-5-7-20(15-19)27(32)35)31(37)17-25-24-10-8-18-16-21(34)9-11-22(18)23(24)12-13-30(25,2)28(31)38-29(33)36/h5-7,9,11,15-16,23-26,28,34,37H,3-4,8,10,12-14,17H2,1-2H3,(H2,32,35)/t23-,24-,25+,26+,28-,30+,31+/m1/s1

Clé InChI

PTAXFNMKCSMTPR-CVSMMKDLSA-N

SMILES

O=C(N)C1=CC=CC([C@@H]2N(CCCC)C(O[C@@]3([H])[C@]2(O)C[C@@]4([H])[C@@](CCC5=C6C=CC(O)=C5)([H])[C@]6([H])CC[C@@]43C)=O)=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

17beta HSD12 Activator A1;  17beta HSD-12 Activator A1;  17beta-HSD12 Activator A-1;  17beta-HSD12 Activator A1

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta-HSD12 Activator A1
Reactant of Route 2
17beta-HSD12 Activator A1
Reactant of Route 3
17beta-HSD12 Activator A1
Reactant of Route 4
17beta-HSD12 Activator A1
Reactant of Route 5
17beta-HSD12 Activator A1
Reactant of Route 6
17beta-HSD12 Activator A1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.